7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. For this specific compound, the synthesis might involve:
Starting Materials: Anthranilic acid derivative, 2-methyl-1-oxo-1lambda~5~-quinoline.
Reaction Conditions: The reaction might be carried out in the presence of a catalyst such as acetic acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors might also be explored for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinoline moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Halogen substitution reactions might occur at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, these compounds might be investigated for their potential as therapeutic agents in treating various diseases.
Industry
Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action for quinazolinone derivatives often involves interaction with specific enzymes or receptors in biological systems. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone: The parent compound with a simpler structure.
Chloroquinoline: A related compound with a chloro group on the quinoline ring.
Methylquinoline: A compound with a methyl group on the quinoline ring.
Uniqueness
The unique combination of functional groups in “7-Chloro-3-(2-methyl-1-oxo-1lambda~5~-quinolin-6-yl)quinazolin-4(3H)-one” might confer distinct biological activities and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
832102-31-5 |
---|---|
Molekularformel |
C18H12ClN3O2 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
7-chloro-3-(2-methyl-1-oxidoquinolin-1-ium-6-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-2-3-12-8-14(5-7-17(12)22(11)24)21-10-20-16-9-13(19)4-6-15(16)18(21)23/h2-10H,1H3 |
InChI-Schlüssel |
FQBRCNWQFPWNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)N3C=NC4=C(C3=O)C=CC(=C4)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.